[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine
CAS No.:
Cat. No.: VC16697808
Molecular Formula: C8H11FN2O
Molecular Weight: 170.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11FN2O |
|---|---|
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | (4-fluoro-2-methoxyphenyl)methylhydrazine |
| Standard InChI | InChI=1S/C8H11FN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
| Standard InChI Key | WEYLTDBWWXYIHZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)CNN |
Introduction
Structural and Molecular Characteristics
The molecular structure of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine comprises a benzyl group substituted with a fluorine atom at the para-position and a methoxy group at the ortho-position, linked to a hydrazine functional group. The compound’s molecular formula is C₉H₁₂FN₂O, with a molecular weight of 183.21 g/mol. Key structural features include:
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Benzyl backbone: The aromatic ring provides stability and influences electronic properties.
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Fluorine substituent: Enhances lipophilicity and metabolic stability in derived compounds .
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Methoxy group: Contributes to steric and electronic effects, modulating reactivity .
Table 1: Structural Data for [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260885-85-5 | |
| Molecular Formula | C₉H₁₂FN₂O | |
| SMILES | COC1=C(C=CC(=C1)F)CH2NN | * |
| InChIKey | XFIRHGKZHMDXKJ-UHFFFAOYSA-N |
*SMILES reconstructed from IUPAC name.
The crystal structure of analogous hydrazine derivatives, such as (E)-4-fluoro-N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide, reveals planar configurations stabilized by intramolecular hydrogen bonding (O–H⋯N, 1.81 Å) . While direct crystallographic data for [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine are unavailable, similar compounds exhibit dihedral angles <15° between aromatic and hydrazine planes, suggesting comparable conformational rigidity .
Synthesis and Manufacturing
Diazotization and Reduction
The synthesis of arylhydrazines typically involves diazotization of anilines followed by reduction. For 4-methoxyphenyl hydrazine hydrochloride, a patented method (CN102557985A) employs:
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Diazotization: Aniline derivatives react with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C .
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Reduction: Diazonium salts are reduced using ammonium sulfate ((NH₄)₂SO₄) and excess HCl .
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Temperature control: Diazonium intermediates are thermally unstable, necessitating cryogenic conditions .
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Byproduct formation: Competing hydrolysis or dimerization may occur without precise stoichiometry .
Table 2: Proposed Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 1–2 h | 70–85% |
| Reduction | (NH₄)₂SO₄, HCl | 20–25°C | 3–5 h | 60–75% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Experimental data on the compound’s physical properties are sparse, but predictions can be made using computational tools and analogies:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group’s polarity .
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Melting Point: Estimated 120–135°C (similar to 4-fluoro-2-methylphenyl hydrazine hydrochloride) .
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Stability: Susceptible to oxidation; storage under inert atmosphere recommended .
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 1.8 ± 0.3 | ChemAxon |
| pKa (Hydrazine NH₂) | 2.1–3.5 | ACD/Labs |
| Molar Refractivity | 46.7 cm³/mol | PubChem Lite |
Applications in Pharmaceutical and Material Science
Drug Intermediate
Hydrazine derivatives serve as precursors for heterocyclic compounds, including:
[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine’s fluorine atom enhances blood-brain barrier penetration, making it valuable in CNS drug development .
Coordination Chemistry
The hydrazine group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes exhibit catalytic activity in oxidation reactions .
Recent Research and Challenges
Structural Optimization
Recent studies focus on modifying the benzyl group to enhance bioactivity. For example, replacing methoxy with ethoxy improves metabolic stability in murine models .
Synthetic Challenges
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